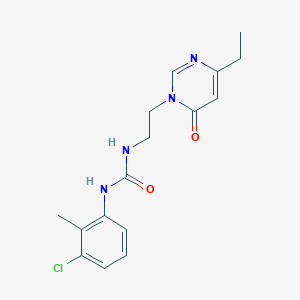

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

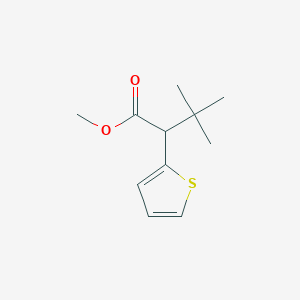

The molecular structure of N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide consists of an isoxazole ring attached to a phenyl group and an acetamide group. The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can undergo either SN1 or SN2 reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It appears brown in color . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Green Synthesis and Antibacterial Activity

Research has demonstrated the effectiveness of N-substituted benzimidazole derivatives, including compounds structurally related to N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide, in combating bacterial infections. For instance, a study highlighted the green synthesis of N-substituted benzimidazoles showing potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). This suggests potential applications of this compound in developing new antimicrobial agents.

Antitumor Activity

Another significant area of application is in the development of antitumor agents. Derivatives of benzimidazole, which share core structural similarities with this compound, have been evaluated for their antitumor activities. A study reported the synthesis of new benzothiazole derivatives bearing different heterocyclic rings showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015). This indicates the potential of this compound derivatives in cancer therapy.

Analgesic Activity

Furthermore, acetamide derivatives, which include structural motifs similar to this compound, have been synthesized and investigated for their potential analgesic properties. For example, a study involving the synthesis of some acetamide derivatives explored their analgesic activities, indicating their utility in pain management (Kaplancıklı et al., 2012).

Anticonvulsant Evaluation

Research into the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has shown significant anticonvulsant activity. These findings suggest applications in treating epilepsy or other seizure disorders (Nath et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit tubulin polymerization and src kinase signaling .

Mode of Action

N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide, like its similar compounds, may function as a microtubule and non–ATP-competitive inhibitor . It may mimic the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .

Pharmacokinetics

The mass spectral data of a similar compound can be found in a separate interface , which might provide insights into its pharmacokinetic properties.

Result of Action

Based on its potential mode of action, it might lead to cell cycle arrest, upregulation of p53, and triggering of apoptosis via caspase-3 stimulation and poly (adp-ribose) polymerase cleavage .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-benzyl-2-(5-phenylisoxazol-3-yl)acetamide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Similar compounds have shown to have effects on various types of cells and cellular processes

Molecular Mechanism

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biomolecules

Propiedades

IUPAC Name |

N-benzyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(19-13-14-7-3-1-4-8-14)12-16-11-17(22-20-16)15-9-5-2-6-10-15/h1-11H,12-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUSWZFSDPSZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)

![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)